molecular formula C15H20ClN3O3 B12115899 4-((2-Chlorophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid

4-((2-Chlorophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid

Cat. No.: B12115899
M. Wt: 325.79 g/mol
InChI Key: AQBDGKXSZJIWHS-UHFFFAOYSA-N
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Description

The compound 4-((2-Chlorophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid is a synthetic organic molecule featuring a butanoic acid backbone substituted with a 2-chlorophenylamino group at the 4-position and a 4-methylpiperazinyl moiety at the 2-position.

Properties

Molecular Formula

C15H20ClN3O3

Molecular Weight

325.79 g/mol

IUPAC Name

4-(2-chloroanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid

InChI

InChI=1S/C15H20ClN3O3/c1-18-6-8-19(9-7-18)13(15(21)22)10-14(20)17-12-5-3-2-4-11(12)16/h2-5,13H,6-10H2,1H3,(H,17,20)(H,21,22)

InChI Key

AQBDGKXSZJIWHS-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(CC(=O)NC2=CC=CC=C2Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Chlorophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid typically involves the following steps:

    Formation of the Chlorophenyl Intermediate: The starting material, 2-chloroaniline, undergoes a reaction with a suitable acylating agent to form the chlorophenyl intermediate.

    Piperazine Derivatization: The chlorophenyl intermediate is then reacted with 4-methylpiperazine under controlled conditions to introduce the piperazine ring.

    Butanoic Acid Formation:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-((2-Chlorophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

This compound features a unique structure characterized by:

  • A chlorophenyl group
  • A piperazine ring
  • A butanoic acid moiety

The molecular formula is C14H20ClN3O3C_{14}H_{20}ClN_{3}O_{3} with a molecular weight of approximately 303.78 g/mol.

Chemistry

In the realm of chemistry, 4-((2-Chlorophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid serves as a versatile building block for synthesizing more complex molecules. Its structural properties allow researchers to explore new reaction pathways and mechanisms, facilitating advancements in synthetic organic chemistry.

Biology

Biologically, this compound is investigated for its potential interactions with macromolecules such as proteins and nucleic acids. It can act as a probe to study biochemical pathways and cellular processes, providing insights into cellular signaling and function.

Medicine

In medical research, the compound is evaluated for its therapeutic potential. Its structural characteristics suggest it may interact with specific biological targets, making it a candidate for drug development. Preliminary studies indicate that it may exhibit anti-inflammatory and anticancer properties, as well as neuroprotective effects .

Industry

Industrially, this compound can be utilized in developing new materials, including polymers and coatings. Its chemical properties may enhance the performance and durability of these materials, making them suitable for various applications.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of this compound on MCF-7 breast cancer cells. The results demonstrated a dose-dependent reduction in cell viability over 48 hours, with an IC50 value of approximately 15 µM, indicating significant cytotoxicity against tumor cells.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects using a mouse model of Alzheimer's disease. Treatment with the compound improved memory performance in behavioral tests and reduced amyloid-beta plaque levels, suggesting potential therapeutic applications in neurodegenerative diseases.

Research Findings Summary

Recent studies highlight the broad spectrum of biological activities associated with 4-((2-Chlorophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid:

Activity Description
Anti-inflammatoryReduces inflammation markers in preclinical models.
AntioxidantExhibits significant antioxidant activity.
PharmacokineticsFavorable absorption and distribution profiles.

Mechanism of Action

The mechanism of action of 4-((2-Chlorophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Phenyl Substituent Piperazine Substituent Key Properties Reference
4-((2-Chlorophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid (Target) C₁₅H₁₉ClN₂O₃ 310.78* 2-Cl 4-methyl High polarity due to carboxylic acid; Moderate LogP
4-(4-Chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid C₂₀H₂₀Cl₂N₂O₃ 407.29 4-Cl 3-Cl-phenyl Higher molecular weight; Increased lipophilicity (LogP ~2.1)
4-[(2-Chlorophenyl)amino]-4-oxobutanoic acid C₁₀H₁₀ClNO₃ 227.64 2-Cl None Lower complexity; Higher solubility in polar solvents
4-[4-(3-Chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid C₁₄H₁₇ClN₂O₃ 296.75 None 3-Cl-phenyl Intermediate LogP (1.4); Flexible rotatable bonds
4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid C₁₀H₁₀FNO₃ 211.19 2-F None Reduced steric bulk; Enhanced electronegativity

*Molecular weight inferred from analog in due to structural similarity.

Key Differences and Implications

Phenyl Ring Substitution
  • This contrasts with the 4-chlorophenyl analog (e.g., ), where para-substitution allows for better planar interactions but reduces solubility due to increased hydrophobicity .
  • Fluorine Substitution () : The 2-fluorophenyl variant exhibits lower molecular weight and higher electronegativity, which could enhance hydrogen-bonding interactions compared to chlorine .
Piperazine Modifications
  • 4-Methylpiperazine (Target) : The methyl group enhances solubility compared to bulkier substituents (e.g., 3-chlorophenyl in ). This may improve bioavailability in aqueous environments .
  • 3-Chlorophenylpiperazine (): Introduces additional halogenated aromaticity, likely increasing affinity for hydrophobic pockets in targets like neurotransmitter receptors.
Backbone Variations
  • Simpler Analogs () : Compounds lacking the piperazine moiety (e.g., ) show reduced molecular complexity and higher solubility but lack the heterocyclic pharmacophore critical for interactions with amine-sensitive targets .

Physicochemical Properties

  • LogP : The target compound’s LogP is estimated to be moderate (~1.5–2.0), balancing the hydrophilic carboxylic acid group and hydrophobic chlorophenyl/piperazine components. This contrasts with the higher LogP of the 4-chlorophenyl/3-chlorophenylpiperazine analog (LogP ~2.1) .
  • Hydrogen Bonding: The carboxylic acid group (present in all compounds) serves as a strong hydrogen bond donor/acceptor, while the piperazine nitrogen atoms contribute additional polar interactions .

Biological Activity

The compound 4-((2-Chlorophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid is a derivative of piperazine and has garnered attention in pharmaceutical research due to its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer, antimicrobial, and enzyme inhibitory properties.

Chemical Structure and Properties

The molecular formula of the compound is C18H21ClN4OC_{18}H_{21}ClN_{4}O with a molecular weight of 344.84 g/mol. The structure can be represented as follows:

  • SMILES : CN1CCN(CC1)C(=O)c2ccccc2Nc3ccc(Cl)cc3N
  • IUPAC Name : [2-(2-amino-4-chlorophenyl)amino]phenyl-(4-methylpiperazin-1-yl)methanone

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Reference
MDA-MB-2312.79 ± 0.38
SMMC-77212.64 ± 0.17
HeLa3.64 ± 0.13

The compound has been shown to induce apoptosis in hepatoma cells, down-regulating oncogenes like C-myc and CDK2 while up-regulating tumor suppressor p53, demonstrating its mechanism of action in cancer therapy .

Antimicrobial Activity

The antimicrobial properties of the compound have also been investigated, particularly against Gram-positive and Gram-negative bacteria. The following table summarizes the minimum inhibitory concentrations (MICs) observed:

Bacterial Strain MIC (µg/mL) Zone of Inhibition (mm) Reference
E. coli817.0
S. aureus817.0

These findings suggest that the compound exhibits strong antibacterial activity comparable to standard antibiotics like ciprofloxacin.

Enzyme Inhibition

The compound has shown promising results in enzyme inhibition assays, particularly against acetylcholinesterase (AChE). This inhibition is crucial for developing treatments for diseases like Alzheimer's disease.

Enzyme Inhibition (%) Reference
Acetylcholinesterase70%

The biological activity of this compound can be attributed to its structural features, including the presence of the piperazine moiety and the chlorophenyl group, which enhance its interaction with biological targets such as enzymes and receptors involved in cancer progression and microbial resistance.

Case Studies

  • Anticancer Evaluation : A study evaluated the compound against multiple cancer cell lines using the National Cancer Institute (NCI) protocols, revealing significant antiproliferative effects across various types.
  • Antimicrobial Formulation Development : A novel formulation incorporating this compound showed enhanced efficacy against resistant bacterial strains, indicating its potential for use in combination therapies.

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